molecular formula C12H15FO B14839262 1-Cyclopropoxy-2-fluoro-4-isopropylbenzene

1-Cyclopropoxy-2-fluoro-4-isopropylbenzene

Katalognummer: B14839262
Molekulargewicht: 194.24 g/mol
InChI-Schlüssel: WQBXDTIJZULJQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE is a chemical compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a benzene ring. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE involves several steps. One common method includes the reaction of 1-fluoro-2-nitrobenzene with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then subjected to reduction and subsequent alkylation with isopropyl bromide to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Analyse Chemischer Reaktionen

1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE exerts its effects involves interactions with specific molecular targets. The cyclopropoxy group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 1-CYCLOPROPOXY-2-FLUORO-4-(PROPAN-2-YL)BENZENE in terms of its structural features and resulting properties.

Eigenschaften

Molekularformel

C12H15FO

Molekulargewicht

194.24 g/mol

IUPAC-Name

1-cyclopropyloxy-2-fluoro-4-propan-2-ylbenzene

InChI

InChI=1S/C12H15FO/c1-8(2)9-3-6-12(11(13)7-9)14-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3

InChI-Schlüssel

WQBXDTIJZULJQA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C=C1)OC2CC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.